molecular formula C13H18BrNO3 B14266804 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene CAS No. 134847-73-7

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene

Cat. No.: B14266804
CAS No.: 134847-73-7
M. Wt: 316.19 g/mol
InChI Key: WWQAQSAZKMEGJG-UHFFFAOYSA-N
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Description

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene is a nitroaromatic compound featuring a 7-bromoheptyloxy substituent at the para position of the nitrobenzene ring. Its structure combines the electron-withdrawing nitro group with a long alkyl chain terminated by a bromine atom, making it a versatile intermediate in organic synthesis. The bromoalkoxy chain facilitates nucleophilic substitution reactions, while the nitro group enhances electrophilic reactivity. This compound is primarily used in medicinal chemistry for synthesizing bipharmacophoric inhibitors, such as cholinesterase inhibitors, as evidenced by its role in the synthesis of tertiary amine derivatives .

Properties

CAS No.

134847-73-7

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

1-(7-bromoheptoxy)-4-nitrobenzene

InChI

InChI=1S/C13H18BrNO3/c14-10-4-2-1-3-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,1-5,10-11H2

InChI Key

WWQAQSAZKMEGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Etherification: The nitrobenzene is then subjected to etherification with 7-bromoheptanol in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Oxidation: Potassium permanganate, acidic conditions.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Scientific Research Applications

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromoheptyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Substituent Chain Length and Reactivity

  • This compound : The 7-carbon bromoalkoxy chain provides significant lipophilicity, enhancing membrane permeability in drug candidates. Its synthesis involves coupling 13-C7 (a bromoheptyl-tetrahydroacridine intermediate) with tertiary amines, yielding 42% under optimized conditions .
  • 1-(4-Bromobutoxy)-4-nitrobenzene (CAS: 55502-03-9): A shorter 4-carbon bromoalkoxy chain reduces lipophilicity but improves solubility in polar solvents.
  • 1-(bromomethyl)-4-nitrobenzene : The bromomethyl substituent offers high reactivity in SN2 reactions. In microwave-assisted synthesis with aromatic amines, yields range from 53% (para-nitro) to 86% (meta-nitro), influenced by electronic effects .

Key Insight : Longer alkyl chains (e.g., heptyl vs. butyl) increase steric hindrance but improve pharmacokinetic properties in drug design.

Electronic Effects of Substituents

  • 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene: The propargylic chloride group enables LD-SRN1 (Long-Distance Nucleophilic Substitution) reactions, forming diarylbutynols with aldehydes via TDAE (tetrakis(dimethylamino)ethylene) mediation .
  • 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzene: The silyl ether group is selectively deprotected using NaCN in ethanol, highlighting the nitro group’s stability under mild conditions .
  • 1-(2-Bromoethyl)-4-nitrobenzene : Used in synthesizing sodium 2-(4-nitrophenyl)ethanesulfonate, a precursor for pharmaceuticals like naratriptan hydrochloride .

Key Insight : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitutions to meta positions, while bromoalkoxy chains act as leaving groups in nucleophilic reactions.

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